molecular formula C7H14N2O2 B13486379 piperidin-4-yl N-methylcarbamate CAS No. 550369-97-6

piperidin-4-yl N-methylcarbamate

Cat. No.: B13486379
CAS No.: 550369-97-6
M. Wt: 158.20 g/mol
InChI Key: NZRSUHUWIOYOOH-UHFFFAOYSA-N
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Description

Piperidin-4-yl N-methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl N-methylcarbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process viable for large-scale manufacturing .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for scalability. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound oxides, while reduction may yield this compound hydrides. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Mechanism of Action

The mechanism of action of piperidin-4-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-4-yl N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Properties

CAS No.

550369-97-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

piperidin-4-yl N-methylcarbamate

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)11-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

NZRSUHUWIOYOOH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CCNCC1

Origin of Product

United States

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